molecular formula C20H16ClN5O3S B10931522 3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(3-nitrobenzyl)sulfanyl]quinazolin-4(3H)-one

3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(3-nitrobenzyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B10931522
M. Wt: 441.9 g/mol
InChI Key: PTEJOQMKUONORK-UHFFFAOYSA-N
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Description

3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is a complex heterocyclic compound that features a quinazolinone core structure. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the pyrazole and nitrobenzyl groups. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-CHLORO-1H-PYRAZOL-2-YL)QUINAZOLINONE
  • 2-(3-NITROBENZYLTHIO)-4(3H)-QUINAZOLINONE

Uniqueness

3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole and nitrobenzyl groups enhances its potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C20H16ClN5O3S

Molecular Weight

441.9 g/mol

IUPAC Name

3-[2-(4-chloropyrazol-1-yl)ethyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C20H16ClN5O3S/c21-15-11-22-24(12-15)8-9-25-19(27)17-6-1-2-7-18(17)23-20(25)30-13-14-4-3-5-16(10-14)26(28)29/h1-7,10-12H,8-9,13H2

InChI Key

PTEJOQMKUONORK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])CCN4C=C(C=N4)Cl

Origin of Product

United States

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